N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Description
N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H18ClN5O3S and its molecular weight is 491.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on structurally similar compounds, such as thienopyrimidine derivatives, highlights their synthesis and potential antimicrobial properties. For instance, a study focused on the synthesis of novel thienopyrimidine derivatives linked to rhodanine, showing significant antibacterial potency against various strains, such as E. coli and B. subtilis, suggesting a potential application in developing new antimicrobial agents (Kerru et al., 2019).
Antiproliferative and Anticancer Activity
Another area of interest is the compound's potential antiproliferative and anticancer activities. A study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated marked inhibition against various cancer cell lines, indicating promising anticancer activity and the utility of thieno[3,2-d]pyrimidin derivatives in cancer research (Huang et al., 2020).
Enzyme Inhibition
Compounds with a similar structural framework have been evaluated for their inhibitory activity against specific enzymes, such as α-glucosidase, showcasing potential applications in managing diseases related to enzyme dysregulation. A study demonstrated that derivatives of N-aryl/aralkyl 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide were promising inhibitors, suggesting their relevance in drug development for diseases like diabetes (Iftikhar et al., 2019).
Spectroscopic and Quantum Mechanical Studies
The exploration of bioactive benzothiazolinone acetamide analogs through spectroscopic and quantum mechanical studies highlights the importance of these analyses in understanding the molecular properties and potential applications of such compounds. These studies provide insights into the compounds' electronic properties, non-linear optical (NLO) activity, and ligand-protein interactions, which are crucial for designing molecules with desired biological activities (Mary et al., 2020).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O3S/c1-13-4-3-5-15(10-13)21-28-22(33-29-21)20-14(2)19-23(34-20)26-12-30(24(19)32)11-18(31)27-17-8-6-16(25)7-9-17/h3-10,12H,11H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJHVVPBVFEJTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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